2-Ethoxyacridin-9-amine
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Overview
Description
2-Ethoxyacridin-9-amine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 2-Ethoxyacridin-9-amine typically involves the reaction of 9-chloroacridine with ethoxyamine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Ethoxyacridin-9-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the aromatic ring by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield various substituted acridines .
Scientific Research Applications
2-Ethoxyacridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxyacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound can also inhibit enzymes like topoisomerase, which are essential for DNA replication . These interactions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
2-Ethoxyacridin-9-amine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties and use as a dye.
6-Chloro-2-ethoxyacridin-9-amine: Similar in structure but with a chlorine substituent, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its solubility, reactivity, and biological activity compared to other acridine derivatives.
Properties
CAS No. |
74165-96-1 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-ethoxyacridin-9-amine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-10-7-8-14-12(9-10)15(16)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H2,16,17) |
InChI Key |
WAVQYWRRJHRKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Origin of Product |
United States |
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